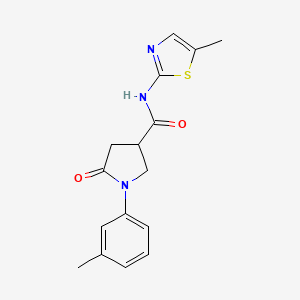
1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide
Overview
Description
1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide, also known as MTDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but studies have suggested that it works by inhibiting specific enzymes involved in various cellular processes. For example, 1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This inhibition can lead to changes in the expression of genes that are involved in various cellular processes, including cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been found to have several biochemical and physiological effects. Studies have shown that 1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide can induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention of tumor growth. In addition, 1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been found to modulate the immune response by regulating the production of cytokines and chemokines. Furthermore, 1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its stability and solubility in water. Furthermore, 1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of 1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on 1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of 1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide-based therapies for cancer treatment. Furthermore, studies are needed to better understand the mechanism of action of 1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide and its potential applications in neurology and immunology. In addition, research is needed to identify potential side effects of 1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, 1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. 1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide exhibits anti-tumor activity, neuroprotective effects, and immunomodulatory properties. While the mechanism of action of 1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, it has several advantages for lab experiments and has several potential future directions for research.
Scientific Research Applications
1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. Studies have shown that 1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide exhibits anti-tumor activity and can inhibit the proliferation of cancer cells. In addition, 1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Furthermore, 1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been shown to modulate the immune response and can be used as an immunomodulatory agent.
properties
IUPAC Name |
1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-10-4-3-5-13(6-10)19-9-12(7-14(19)20)15(21)18-16-17-8-11(2)22-16/h3-6,8,12H,7,9H2,1-2H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJNVVSLAUJDJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NC3=NC=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(aminosulfonyl)phenyl]-3,4-difluorobenzamide](/img/structure/B4746032.png)
![methyl 4-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4746039.png)

![N-{[5-(4-chlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride](/img/structure/B4746059.png)
![3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-mercapto-5-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4746063.png)

![3-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4746069.png)
![2-(3,4-dimethylphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-methyl-4-quinolinecarboxamide](/img/structure/B4746076.png)
![isopropyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate](/img/structure/B4746082.png)


![N-(2,6-dimethylphenyl)-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4746104.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[({[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4746111.png)
![3-[2-(benzyloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B4746113.png)